2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. These N-oxides then undergo nucleophilic substitution with trimethylsilyl cyanide to generate the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, involving similar reagents and conditions but with optimized reaction parameters to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pyrrolopyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Reagents like 3-chloroperoxybenzoic acid are used.
Reduction: Iron and acetic acid are commonly employed.
Substitution: Trimethylsilyl cyanide and other nucleophiles are used under reflux conditions
Major Products
The major products formed from these reactions include various pyrrolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It serves as a scaffold for developing drugs targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit FMS kinase, which plays a role in cancer and inflammatory diseases . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
Pyrrolo[3,2-c]pyridine derivatives: These compounds share the pyrrolopyridine scaffold and exhibit similar biological activities.
Uniqueness
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a drug scaffold make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-3-1-7-5-12-9-6-11-4-2-8(7)9/h2,4-6,12H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCSYVFOMBTPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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